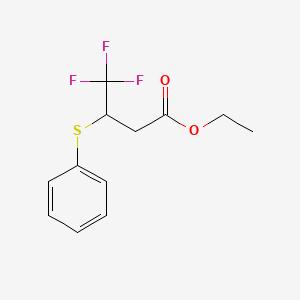

Ethyl 4,4,4-trifluoro-3-(phenylsulfanyl)butanoate

Description

Ethyl 4,4,4-trifluoro-3-(phenylsulfanyl)butanoate is a fluorinated ester derivative characterized by a trifluoromethyl group at the C4 position and a phenylsulfanyl (thioether) substituent at C2.

Properties

CAS No. |

607360-69-0 |

|---|---|

Molecular Formula |

C12H13F3O2S |

Molecular Weight |

278.29 g/mol |

IUPAC Name |

ethyl 4,4,4-trifluoro-3-phenylsulfanylbutanoate |

InChI |

InChI=1S/C12H13F3O2S/c1-2-17-11(16)8-10(12(13,14)15)18-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |

InChI Key |

LMOYOMWZBVGFOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)SC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,4-trifluoro-3-(phenylsulfanyl)butanoate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with phenylthiol in the presence of a base. The reaction conditions often include:

Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

Base: Bases such as sodium hydride or potassium carbonate are used to deprotonate the phenylthiol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-(phenylsulfanyl)butanoate undergoes various types of chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted products with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-(phenylsulfanyl)butanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-(phenylsulfanyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The phenylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Key Observations:

Volatility and Stability: Trifluoro-methylated esters (e.g., ethyl 4,4,4-trifluoro-3-methylbutanoate) exhibit higher volatility compared to phenylsulfanyl or indole-substituted analogs, making them suitable for gas chromatography applications .

Reactivity: The phenylsulfanyl group in the target compound enhances nucleophilic reactivity at C3, contrasting with the electron-withdrawing effects of imino or amino groups in analogs .

Physicochemical Properties

- Lipophilicity: The phenylsulfanyl group increases lipophilicity (logP ~2.5–3.0 estimated) compared to methyl (logP ~2.3) or amino (logP ~1.5) analogs, influencing membrane permeability in drug design .

- Thermal Stability : Trifluoromethyl esters generally degrade above 200°C, while phenylsulfanyl derivatives may show lower thermal stability due to sulfur’s susceptibility to oxidation .

Biological Activity

Ethyl 4,4,4-trifluoro-3-(phenylsulfanyl)butanoate is a compound of interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a phenylsulfanyl moiety, which contribute to its physicochemical properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially facilitating membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group may enhance the compound's ability to modulate enzyme activity, while the phenylsulfanyl group can participate in various biochemical interactions.

Key Mechanisms:

- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to receptors, influencing signaling pathways related to cell proliferation or apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 40 |

| Enterococcus faecalis | 60 |

Antiproliferative Effects

In vitro studies have shown that the compound possesses antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant potential for further development in cancer therapy.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 120 |

| A549 | 150 |

| MCF-7 | 130 |

Case Studies

- Case Study on Antimicrobial Activity : A recent investigation evaluated the compound's efficacy against multidrug-resistant bacterial strains. Results indicated that it inhibited bacterial growth effectively, suggesting its potential as a new antimicrobial agent in clinical settings.

- Case Study on Cancer Cell Lines : Another study focused on the antiproliferative effects of this compound on lung cancer cells (A549). The compound was shown to induce apoptosis through the activation of caspase pathways.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored as a lead compound for drug development. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.

Potential Applications:

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Anticancer Drugs : Formulation of novel therapies for various cancers.

- Biochemical Probes : Use in research to study enzyme functions and metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.